

# A Technical Guide to the Atmospheric Formation Pathways of Tropospheric Nitrogen Dioxide

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## Compound of Interest

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## Abstract

**Nitrogen dioxide** (NO<sub>2</sub>) is a key trace gas in the troposphere, playing a central role in atmospheric chemistry. It is a primary pollutant and a precursor to the formation of tropospheric ozone and secondary aerosols, with significant implications for air quality and human health. Understanding the complex formation pathways of tropospheric NO<sub>2</sub> is crucial for developing effective pollution control strategies and for assessing the environmental impact of various natural and anthropogenic emissions. This technical guide provides an in-depth overview of the core chemical reactions, precursor molecules, and environmental factors that govern the formation of NO<sub>2</sub> in the troposphere. It details both daytime and nighttime chemical processes, summarizes key quantitative data, and outlines the experimental methodologies used to study these atmospheric phenomena.

## Introduction

**Nitrogen dioxide** (NO<sub>2</sub>) and nitric oxide (NO) are collectively known as nitrogen oxides (NO<sub>x</sub>). NO<sub>x</sub> is emitted from both natural and anthropogenic sources. Major anthropogenic sources include the combustion of fossil fuels in vehicles, power plants, and industrial processes. Natural sources include lightning, biomass burning, and microbial activity in soils[1][2]. While some NO<sub>2</sub> is emitted directly, the majority is formed in the atmosphere through the oxidation of NO[3]. The chemistry of NO<sub>2</sub> is intricately linked with that of tropospheric ozone (O<sub>3</sub>) and hydroxyl radicals (OH), which are the primary detergents of the atmosphere[4][5].

This guide focuses on the chemical pathways that lead to the formation of NO<sub>2</sub> in the troposphere, distinguishing between the dominant photochemical processes during the day and the distinct radical chemistry that occurs at night.

## Daytime Formation Pathways of Tropospheric NO<sub>2</sub>

During the day, the formation of NO<sub>2</sub> is dominated by photochemical reactions involving the oxidation of NO. The key oxidizing agents are ozone (O<sub>3</sub>), hydroperoxy radicals (HO<sub>2</sub>), and organic peroxy radicals (RO<sub>2</sub>).

### The NO-NO<sub>2</sub>-O<sub>3</sub> Photostationary State

In a simplified chemical system, NO, NO<sub>2</sub>, and O<sub>3</sub> exist in a rapid photochemical cycle, often referred to as the photostationary state[6][7]. This cycle begins with the photolysis of NO<sub>2</sub> by sunlight to produce NO and a ground-state oxygen atom (O(<sup>3</sup>P)). The oxygen atom then rapidly reacts with molecular oxygen (O<sub>2</sub>) to form ozone. Ozone, in turn, reacts with NO to regenerate NO<sub>2</sub>.

- Reaction 1:  $\text{NO}_2 + h\nu (\lambda < 424 \text{ nm}) \rightarrow \text{NO} + \text{O}(\text{}^3\text{P})$ [6]
- Reaction 2:  $\text{O}(\text{}^3\text{P}) + \text{O}_2 + \text{M} \rightarrow \text{O}_3 + \text{M}$  (where M is a third body, like N<sub>2</sub> or O<sub>2</sub>) [6]
- Reaction 3:  $\text{O}_3 + \text{NO} \rightarrow \text{NO}_2 + \text{O}_2$ [6]

In a clean atmosphere, this cycle does not lead to a net production of ozone. However, the presence of volatile organic compounds (VOCs) disrupts this equilibrium, leading to the accumulation of both O<sub>3</sub> and NO<sub>2</sub>.

### Role of Peroxy Radicals in NO to NO<sub>2</sub> Conversion

The oxidation of VOCs and carbon monoxide (CO) by the hydroxyl radical (OH) produces hydroperoxy (HO<sub>2</sub>) and organic peroxy (RO<sub>2</sub>) radicals. These peroxy radicals provide a highly efficient pathway for the conversion of NO to NO<sub>2</sub>, without consuming an ozone molecule. This process is central to the formation of photochemical smog[5][8].

- Reaction 4:  $\text{HO}_2 + \text{NO} \rightarrow \text{OH} + \text{NO}_2$ [1]
- Reaction 5:  $\text{RO}_2 + \text{NO} \rightarrow \text{RO} + \text{NO}_2$ [9][10][11]

The alkoxy radicals (RO) produced can undergo further reactions that lead to the formation of additional peroxy radicals, thus propagating the reaction chain. The presence of these radical-driven pathways leads to a net production of O<sub>3</sub> and an accumulation of NO<sub>2</sub> in polluted environments.

Caption: Daytime formation of NO<sub>2</sub> via the photostationary state and VOC oxidation.

## Nighttime Formation Pathways of Tropospheric NO<sub>2</sub>

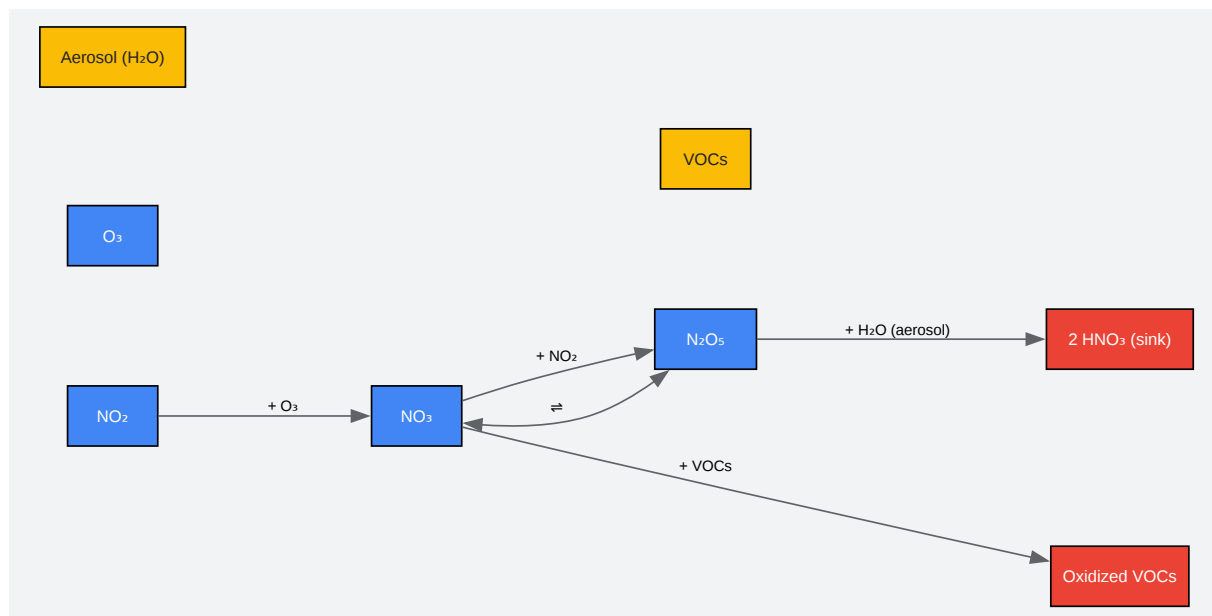
In the absence of sunlight, the photochemical cycle ceases, and the chemistry of nitrogen oxides changes significantly. The key oxidizing agent for NO<sub>2</sub> at night is ozone, which leads to the formation of the nitrate radical (NO<sub>3</sub>) and dinitrogen pentoxide (N<sub>2</sub>O<sub>5</sub>)[\[12\]](#)[\[13\]](#).

- Reaction 6:  $\text{NO}_2 + \text{O}_3 \rightarrow \text{NO}_3 + \text{O}_2$ [\[13\]](#)
- Reaction 7:  $\text{NO}_3 + \text{NO}_2 \rightleftharpoons \text{N}_2\text{O}_5$ [\[13\]](#)

The nitrate radical is a potent oxidant and can react with various VOCs, particularly unsaturated hydrocarbons, initiating their nighttime degradation[\[13\]](#). N<sub>2</sub>O<sub>5</sub> can undergo heterogeneous hydrolysis on the surface of aerosols to form nitric acid (HNO<sub>3</sub>), which is a major sink for atmospheric NO<sub>x</sub>.

- Reaction 8:  $\text{N}_2\text{O}_5 + \text{H}_2\text{O (aerosol)} \rightarrow 2 \text{HNO}_3$ [\[14\]](#)

These nighttime reactions are crucial for the removal of NO<sub>x</sub> from the atmosphere and can influence the availability of ozone and its precursors for the following day[\[14\]](#).



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Caption: Nighttime chemistry of NO<sub>2</sub> leading to the formation of NO<sub>3</sub>, N<sub>2</sub>O<sub>5</sub>, and HNO<sub>3</sub>.

## Other Significant Formation Pathways

### Biomass Burning

Biomass burning, including wildfires and prescribed burns, is a significant source of NO<sub>x</sub> to the atmosphere[15][16]. The high temperatures during combustion facilitate the reaction between atmospheric nitrogen and oxygen, producing NO, which is then converted to NO<sub>2</sub> in the smoke plume through the reactions described above.

### Lightning

Lightning is the most important natural source of NO<sub>x</sub> in the upper troposphere[12][13][17][18]. The extreme temperatures in a lightning channel break down N<sub>2</sub> and O<sub>2</sub> molecules, which then

recombine to form NO. This NO is subsequently oxidized to NO<sub>2</sub>. Lightning-produced NO<sub>x</sub> has a significant impact on the chemistry of the free troposphere, influencing ozone and OH concentrations on a global scale.

## Quantitative Data

The rates of the chemical reactions and the concentrations of precursor molecules determine the efficiency of NO<sub>2</sub> formation. The following tables summarize key quantitative data.

**Table 1: Key Reaction Rate Constants for NO to NO<sub>2</sub> Conversion**

| Reaction  | Rate Constant (cm <sup>3</sup> molecule <sup>-1</sup> s <sup>-1</sup> ) at 298 K | Reference(s) |
|---|--|--------------|
| NO + O <sub>3</sub> → NO <sub>2</sub> + O <sub>2</sub>  | 1.8 x 10 <sup>-14</sup>  | [6]          |
| NO + HO <sub>2</sub> → NO <sub>2</sub> + OH   | 8.3 x 10 <sup>-12</sup>  | [1]          |
| NO + CH <sub>3</sub> O <sub>2</sub> → NO <sub>2</sub> + CH <sub>3</sub> O                                 | 7.7 x 10 <sup>-12</sup>  | [5]          |
| NO + C <sub>2</sub> H <sub>5</sub> O <sub>2</sub> → NO <sub>2</sub> + C <sub>2</sub> H <sub>5</sub> O     | 8.7 x 10 <sup>-12</sup>  | [9][10][11]  |
| NO + i-C <sub>3</sub> H <sub>7</sub> O <sub>2</sub> → NO <sub>2</sub> + i-C <sub>3</sub> H <sub>7</sub> O | 8.0 x 10 <sup>-12</sup>  | [9][10][11]  |
| NO + t-C <sub>4</sub> H <sub>9</sub> O <sub>2</sub> → NO <sub>2</sub> + t-C <sub>4</sub> H <sub>9</sub> O | 8.6 x 10 <sup>-12</sup>  | [9][10][11]  |

**Table 2: Typical Tropospheric Concentrations of Key Species**

| Species         | Urban Environment                                     | Rural Environment                                      | Marine Boundary Layer                                  | Reference(s) |
|-----------------|---|--|--|--------------|
| NO <sub>x</sub> | 10 - 100 ppb  | 0.1 - 5 ppb  | 0.01 - 0.1 ppb   | [4][19][20]  |
| O <sub>3</sub>  | 20 - 150 ppb  | 20 - 60 ppb  | 10 - 40 ppb  | [4][14][21]  |
| VOCs            | 50 - 500 ppbC   | 1 - 50 ppbC  | 0.1 - 5 ppbC   | [5][19]      |
| OH              | (1-10) x 10 <sup>6</sup><br>molecules/cm <sup>3</sup> | (1-5) x 10 <sup>6</sup><br>molecules/cm <sup>3</sup>   | (1-3) x 10 <sup>6</sup><br>molecules/cm <sup>3</sup>   | [4][5]       |
| HO <sub>2</sub> | (1-10) x 10 <sup>8</sup><br>molecules/cm <sup>3</sup> | (0.5-5) x 10 <sup>8</sup><br>molecules/cm <sup>3</sup> | (0.1-2) x 10 <sup>8</sup><br>molecules/cm <sup>3</sup> | [4][5]       |

**Table 3: NO<sub>x</sub> Production from Biomass Burning and Lightning**

| Source          | Emission/Production Rate  | Reference(s)     |
|-----------------|---|------------------|
| Biomass Burning | Varies widely by fuel type (e.g., 1-4 g NO <sub>x</sub> /kg fuel) | [22][23][24]     |
| Lightning       | 90 ± 50 moles NO <sub>x</sub> per flash (mid-latitudes)           | [12][13][17][18] |
| Lightning       | 175 ± 100 moles NO <sub>x</sub> per flash (GLM optical flashes)   | [13][17]         |

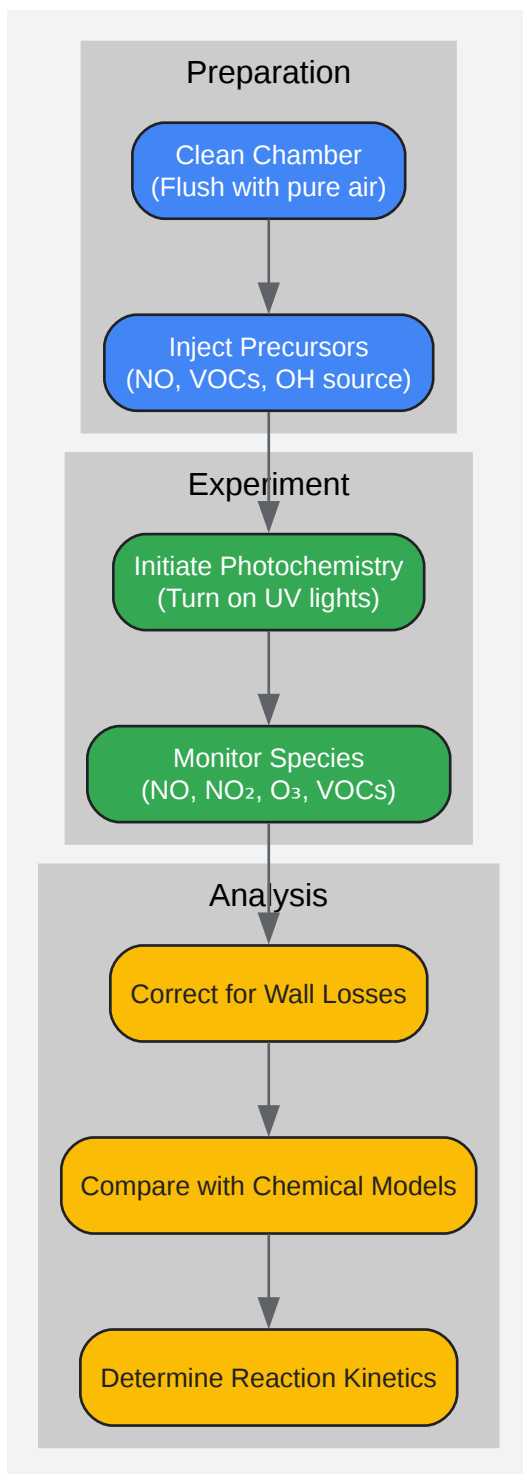
## Experimental Protocols

The study of tropospheric NO<sub>2</sub> formation relies on a combination of laboratory experiments, field measurements, and modeling.

### Smog Chamber Experiments

Smog chambers are large, enclosed reactors used to simulate atmospheric chemical processes under controlled conditions[2][25][26][27][28].

- Objective: To investigate the chemical mechanisms of NO<sub>2</sub> formation from the oxidation of NO in the presence of VOCs and sunlight.
- Methodology:
  - Chamber Preparation: The chamber, typically made of FEP Teflon film, is flushed with purified air to remove any residual contaminants[28].
  - Reactant Injection: Known concentrations of NO, VOCs, and a photolytic precursor for OH radicals (e.g., HONO or H<sub>2</sub>O<sub>2</sub>) are injected into the chamber[2].
  - Initiation of Reaction: The reaction is initiated by turning on artificial light sources (e.g., UV lamps) that simulate the solar spectrum[26][27].
  - Monitoring: The concentrations of NO, NO<sub>2</sub>, O<sub>3</sub>, VOCs, and other products are monitored over time using a suite of analytical instruments, including chemiluminescence analyzers for NO<sub>x</sub> and mass spectrometers for VOCs[25].
  - Data Analysis: The temporal evolution of the species concentrations is compared with the predictions of chemical models to elucidate reaction pathways and determine kinetic parameters. Wall loss rates for gases and particles are characterized and corrected for in the data analysis[25][26].



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Caption: A typical experimental workflow for a smog chamber study of NO<sub>2</sub> formation.

## In-situ Measurement of NO<sub>x</sub> using Chemiluminescence



Chemiluminescence is the standard method for continuous monitoring of NO and NO<sub>2</sub> in ambient air[29][30][31][32][33].

- Principle: The method is based on the light-emitting reaction between NO and an excess of O<sub>3</sub>. The intensity of the emitted light is directly proportional to the NO concentration.
- Methodology:
  - NO Measurement: Ambient air is drawn into the instrument and mixed with O<sub>3</sub> in a reaction chamber. The resulting chemiluminescence is detected by a photomultiplier tube.
  - NO<sub>x</sub> Measurement: A parallel air stream is passed through a converter (typically heated molybdenum or a photolytic converter) that reduces NO<sub>2</sub> to NO. The total NO<sub>x</sub> concentration is then measured as NO in the reaction chamber.
  - NO<sub>2</sub> Calculation: The NO<sub>2</sub> concentration is determined by subtracting the measured NO concentration from the total NO<sub>x</sub> concentration.
  - Calibration: The instrument is calibrated regularly using a zero-air source and a standard NO gas cylinder. An NO<sub>2</sub> calibration is performed using gas phase titration (GPT), where a known concentration of NO is titrated with O<sub>3</sub> to produce a known concentration of NO<sub>2</sub>[29][32].

## Remote Sensing of Tropospheric NO<sub>2</sub> using MAX-DOAS

Multi-Axis Differential Optical Absorption Spectroscopy (MAX-DOAS) is a ground-based remote sensing technique used to measure the vertical column and profile of NO<sub>2</sub> and other trace gases[7][30][34][35][36].

- Principle: The technique measures the absorption of scattered sunlight by trace gases at different elevation angles. The differential absorption features in the measured spectra are used to retrieve the slant column densities of the absorbers.
- Methodology:
  - Spectral Acquisition: A spectrometer coupled to a telescope measures scattered sunlight spectra at a series of elevation angles, typically from the horizon to the zenith.

- DOAS Analysis: The measured spectra are analyzed using the DOAS method to retrieve the differential slant column densities (dSCDs) of NO<sub>2</sub> relative to a reference spectrum (usually a zenith-sky spectrum).
- Radiative Transfer Modeling: The measured dSCDs are compared with the results of a radiative transfer model to retrieve the vertical profile and tropospheric vertical column density (VCD) of NO<sub>2</sub>. This step often includes the retrieval of aerosol information to improve the accuracy of the NO<sub>2</sub> retrieval[30][34].

## Conclusion

The formation of tropospheric **nitrogen dioxide** is a complex process governed by a multitude of chemical reactions involving nitrogen oxides, volatile organic compounds, ozone, and sunlight. During the day, the oxidation of NO by peroxy radicals is the dominant pathway for NO<sub>2</sub> formation in polluted environments, leading to the production of photochemical smog. At night, the chemistry shifts to reactions involving the nitrate radical and dinitrogen pentoxide, which play a significant role in the removal of NO<sub>x</sub> from the atmosphere. Natural sources like lightning and biomass burning also contribute substantially to the global budget of tropospheric NO<sub>2</sub>. A thorough understanding of these pathways, supported by robust quantitative data from laboratory and field experiments, is essential for predicting and mitigating the impacts of NO<sub>2</sub> on air quality and human health.

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